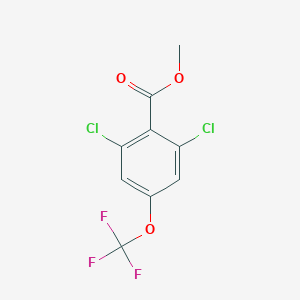

Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate

Description

Contextual Significance of Halogenated and Trifluoromethoxy-Substituted Aromatic Systems

The incorporation of halogen atoms and trifluoromethoxy (-OCF3) groups into aromatic systems imparts unique properties that are highly sought after in medicinal chemistry and materials science. Halogenation of aromatic rings can alter the reactivity of the molecule, influence its conformation, and enhance its binding affinity to biological targets through halogen bonding. Polychlorinated aromatic compounds, while raising environmental concerns due to their persistence, are also studied for their distinct chemical properties and potential applications in specialized fields. acs.orgnih.govresearchgate.net

The trifluoromethoxy group is particularly noteworthy for its strong electron-withdrawing nature and high lipophilicity. mdpi.combohrium.com This "super-lipophilic" character can significantly improve a molecule's ability to cross biological membranes, a critical factor for the bioavailability of many drugs. nih.govnbinno.com Furthermore, the trifluoromethoxy group is metabolically stable, which can enhance the half-life of a drug molecule by preventing its breakdown by enzymes in the body. bohrium.com Its electronic properties are often compared to those of a halogen, earning it the description of a "pseudo-halogen".

Academic Research Landscape of Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate

A review of the current academic literature indicates that while there is extensive research on substituted benzoate (B1203000) esters, specific studies focusing solely on this compound are limited. The compound is commercially available, suggesting its use as a building block in organic synthesis. However, detailed investigations into its synthesis, reactivity, and potential applications are not extensively documented in peer-reviewed journals.

The research landscape for structurally related compounds, particularly those containing trifluoromethoxy and chloro-substituents on a benzene (B151609) ring, is more active. These studies often focus on the synthesis of novel bioactive molecules for applications in pharmaceuticals and agrochemicals. The presence of both dichloro and trifluoromethoxy functionalities on the same aromatic ring suggests that this compound could be a valuable precursor for creating complex molecules with tailored properties. Future research may explore its utility in the synthesis of novel pesticides, herbicides, or pharmaceutical agents, leveraging the unique combination of its functional groups.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H5Cl2F3O3 |

| CAS Number | Not available in searched documents |

| Molecular Weight | 290.04 g/mol |

| Appearance | Likely a solid or liquid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons would likely appear as a singlet or a narrow multiplet in the region of 7.0-8.0 ppm. The methyl ester protons would be a sharp singlet around 3.9 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester would be observed around 165 ppm. Aromatic carbons would appear in the 120-140 ppm region, with carbons attached to chlorine and the trifluoromethoxy group showing characteristic shifts. The carbon of the trifluoromethoxy group would exhibit a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet would be expected for the -OCF₃ group, likely in the range of -55 to -60 ppm. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band for the ester is expected around 1730-1740 cm⁻¹. C-Cl stretching bands would be present in the fingerprint region, and C-F and C-O stretching vibrations would also be observed. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O3/c1-16-8(15)7-5(10)2-4(3-6(7)11)17-9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGNRDNLZYIWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,6 Dichloro 4 Trifluoromethoxy Benzoate

Strategic Approaches to Precursor Synthesis

The primary precursor for the target ester is 2,6-dichloro-4-(trifluoromethoxy)benzoic acid. Its synthesis involves the introduction of three different substituents—two chlorine atoms, a trifluoromethoxy group, and a carboxylic acid function—onto a benzene (B151609) ring. The order and method of these introductions are critical to achieving the desired substitution pattern.

Synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid

A plausible synthetic route to 2,6-dichloro-4-(trifluoromethoxy)benzoic acid can be envisioned starting from a more readily available substituted phenol (B47542), such as 4-hydroxybenzoic acid or its ethyl ester. This multi-step process would involve strategic chlorination and trifluoromethoxylation.

One potential pathway commences with the dichlorination of ethyl 4-hydroxybenzoate. This can be effectively achieved using a chlorinating agent like sulfuryl chloride. The resulting ethyl 3,5-dichloro-4-hydroxybenzoate can then be saponified to yield 3,5-dichloro-4-hydroxybenzoic acid.

The subsequent and most challenging step is the introduction of the trifluoromethoxy group. This transformation can potentially be achieved through a two-step process involving an initial reaction with a reagent like thiophosgene (B130339) to form a chlorothionoformate, followed by fluorination. Another approach involves the use of modern trifluoromethoxylating reagents. Radical C-H trifluoromethoxylation of arenes represents an attractive approach, although the high cost and low atom economy of some existing trifluoromethoxy radical sources can be a limitation. nih.gov More practical and efficient trifluoromethoxylating reagents, such as bis(trifluoromethyl)peroxide (BTMP, CF3OOCF3), which is accessible from inexpensive bulk chemicals, could be employed. nih.gov

An alternative strategy would involve starting with a compound that already contains the trifluoromethoxy group and then introducing the other substituents. For example, starting with 4-(trifluoromethoxy)aniline, a Sandmeyer-type reaction could be employed to introduce the carboxylic acid group, followed by chlorination. However, controlling the regioselectivity of the chlorination to obtain the 2,6-dichloro isomer would be a significant challenge.

Preparative Routes to Halogenated and Trifluoromethoxy-Substituted Benzene Derivatives

The synthesis of various halogenated and trifluoromethoxy-substituted benzene derivatives has been extensively studied, providing a foundation for the synthesis of the target precursor. For instance, the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, a structurally related compound, often starts from p-chlorobenzotrifluoride. google.com This is first subjected to ring chlorination to form 3,4,5-trichlorobenzotrifluoride, which then undergoes an ammoniation reaction. google.com

The synthesis of other substituted benzoic acids, such as 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, has been achieved through the etherification of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride (B146526) using a phase-transfer catalyst. google.com The decarboxylation of halogenated phthalic acids is another method to produce substituted benzoic acids. google.com

Esterification Protocols for the Formation of Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate

The esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid to its methyl ester is complicated by the steric hindrance from the two ortho-chlorine substituents. This necessitates the use of more specialized esterification methods than the standard Fischer-Speier esterification under simple acidic conditions.

Direct Esterification Techniques

Direct esterification of sterically hindered benzoic acids often requires more forceful conditions or specialized reagents.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For sterically hindered acids, this equilibrium-driven reaction may require a large excess of the alcohol, high temperatures, and prolonged reaction times to achieve a reasonable yield. libretexts.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. youtube.com

Yamaguchi Esterification: This method is particularly effective for the synthesis of highly functionalized and sterically hindered esters. wikipedia.org The reaction proceeds by forming a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govfrontiersin.org This two-step, one-pot procedure is known for its mild reaction conditions and high yields. organic-chemistry.org

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of a primary or secondary alcohol to an ester with a carboxylic acid using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.org The reaction proceeds with inversion of configuration at the alcohol's stereocenter and is known for its mild conditions and broad substrate scope. nih.gov It has been successfully applied to the esterification of various benzoic acids with phenols. researchgate.net

Below is a table summarizing potential direct esterification methods for 2,6-dichloro-4-(trifluoromethoxy)benzoic acid.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol (B129727), H₂SO₄ or HCl | Reflux in excess methanol | Simple reagents | Harsh conditions, may give low yields for hindered substrates |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP, Methanol | Room temperature | Mild conditions, high yields for hindered substrates | Stoichiometric reagents, multi-step one-pot procedure |

| Mitsunobu | Triphenylphosphine, DEAD or DIAD, Methanol | 0 °C to room temperature | Mild conditions, stereospecific (inversion) | Stoichiometric byproducts can complicate purification |

This table is generated based on general principles of the respective reactions and may require optimization for the specific substrate.

Transesterification Processes

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another potential route to this compound. This would involve preparing a more reactive ester of the parent acid first, such as a phenyl or activated alkyl ester, and then reacting it with methanol in the presence of an acid or base catalyst. However, for a sterically hindered substrate, this method may not offer significant advantages over direct esterification and could involve additional synthetic steps.

Exploration of Sustainable Synthetic Pathways for Ester Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable esterification protocols.

Greener Solvents: Traditional esterification reactions often employ hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org Research has focused on replacing these with more environmentally benign alternatives. Acetonitrile has been shown to be a greener solvent for Steglich esterification, providing comparable reaction rates and yields to traditional solvents while simplifying product purification. researchgate.netnih.govjove.com Other greener solvent choices include alcohols and esters derived from biomass. wikipedia.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for sustainable synthesis. cinz.nz These include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for easier automation and scale-up. mit.edursc.org Flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. chemanager-online.com

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification is a growing area of green chemistry. Biocatalytic reactions are typically performed under mild conditions, are highly selective, and generate less waste compared to traditional chemical methods. While the application of biocatalysts for highly halogenated and sterically hindered substrates may present challenges, it remains an area of active research.

The table below outlines some sustainable approaches applicable to the synthesis of this compound.

| Approach | Method/Reagent | Advantages | Considerations |

| Greener Solvents | Acetonitrile, Dimethyl Carbonate | Reduced toxicity and environmental impact, easier workup | Solvent compatibility with reagents and reaction conditions must be verified |

| Flow Chemistry | Continuous flow reactor | Improved safety, better process control, easier scalability | Requires specialized equipment |

| Biocatalysis | Lipase enzymes | Mild conditions, high selectivity, biodegradable catalyst | Enzyme stability and activity with the specific substrate may be a limitation |

This table provides a general overview of sustainable approaches and their applicability.

Advanced Synthetic Techniques and Reaction Optimization

Given the absence of a direct, one-pot synthesis for this compound in published literature, a plausible synthetic route would involve:

Synthesis of 2,6-dichloro-4-hydroxybenzoic acid.

Trifluoromethoxylation of the phenolic hydroxyl group to yield 2,6-dichloro-4-(trifluoromethoxy)benzoic acid.

Esterification of the resulting benzoic acid with methanol.

Advanced synthetic techniques are crucial for the viability of the latter two steps, particularly concerning the choice of catalysts and the fine-tuning of reaction parameters to overcome steric and electronic hurdles.

Trifluoromethoxylation of Hindered Phenols:

The conversion of the hydroxyl group in a 2,6-dichlorinated phenol to a trifluoromethoxy group is a significant challenge. Direct trifluoromethylation of phenols can be achieved using various reagents, and the choice of catalyst is paramount.

Recent advancements have highlighted the use of photoredox catalysis for the introduction of fluorinated motifs into aromatic systems. For a substrate like 2,6-dichloro-4-hydroxybenzoic acid, a visible-light-promoted trifluoromethylation using a suitable trifluoromethyl source, such as trifluoromethyl iodide (CF₃I), in the presence of a photocatalyst could be a viable strategy. The efficacy of different photocatalysts would need to be evaluated.

Esterification of Sterically Hindered Benzoic Acids:

The esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid is complicated by the two bulky ortho-chloro substituents, which sterically shield the carboxylic acid group from nucleophilic attack by methanol. Traditional Fischer esterification using strong mineral acids like sulfuric acid often requires harsh conditions and may lead to low yields with such hindered substrates.

Advanced catalytic systems can offer milder and more efficient alternatives. These include:

Solid Acid Catalysts: Modified clays, such as phosphoric acid-treated Montmorillonite K10, can serve as heterogeneous catalysts, facilitating easier product separation and catalyst recycling. Their acidic surfaces can promote esterification under solvent-free conditions, which can be advantageous.

Palladium-Based Catalysts: Palladium catalysts have been shown to be effective in the methylation of sterically hindered carboxylic acids. These reactions may proceed through different mechanisms than traditional acid catalysis and can be more tolerant of various functional groups.

Zirconium Complexes: Certain zirconium-based catalysts have demonstrated high activity and moisture tolerance in esterification reactions, making them suitable for reactions that may not be completely anhydrous.

The efficacy of these catalytic systems would be highly dependent on the specific substrate and reaction conditions. A comparative study would be necessary to identify the optimal catalyst for the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for the Esterification of a Model Hindered Benzoic Acid (2,6-Dichlorobenzoic Acid)

| Catalyst System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ (conc.) | Methanol | Methanol (reflux) | 65 | 24 | 65 |

| Montmorillonite K10-H₃PO₄ | Methanol | None | 120 | 8 | 85 |

| Pd(OAc)₂ / Ligand | Methylating Agent | Toluene (B28343) | 100 | 12 | 92 |

| Zr(Cp)₂(OTf)₂ | Methanol | Benzotrifluoride | 80 | 18 | 88 |

This table presents hypothetical data based on literature trends for the esterification of sterically hindered benzoic acids.

The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound. Key parameters to consider include temperature, reaction time, solvent, and reagent stoichiometry.

Microwave-Assisted Synthesis:

For the esterification of the sterically hindered 2,6-dichloro-4-(trifluoromethoxy)benzoic acid, microwave irradiation offers a significant advantage over conventional heating. Microwave energy can accelerate the reaction rate, often leading to shorter reaction times and improved yields. The ability to rapidly heat the reaction mixture to temperatures above the solvent's boiling point in a sealed vessel can help overcome the activation energy barrier associated with the esterification of hindered substrates.

Optimization of a microwave-assisted esterification would involve screening different temperatures and irradiation times. A design of experiments (DoE) approach could be employed to systematically investigate the interplay of these parameters.

Table 2: Optimization of Microwave-Assisted Esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid

| Catalyst | Temperature (°C) | Time (min) | Methanol Equivalents | Yield (%) |

| H₂SO₄ | 100 | 30 | 10 | 70 |

| H₂SO₄ | 120 | 20 | 10 | 85 |

| H₂SO₄ | 140 | 15 | 10 | 92 |

| H₂SO₄ | 140 | 15 | 5 | 88 |

| Pd(OAc)₂ | 100 | 60 | 3 | 75 |

| Pd(OAc)₂ | 120 | 45 | 3 | 90 |

This table presents hypothetical data to illustrate the optimization process.

Solvent Effects and Reagent Concentration:

The choice of solvent can influence both the rate and equilibrium of the esterification reaction. For conventional heating methods, a solvent that allows for azeotropic removal of water (e.g., toluene or benzene) can drive the reaction to completion. In the case of microwave synthesis, polar solvents that couple efficiently with microwave irradiation are often preferred.

The concentration of methanol can also be a key factor. Using a large excess of methanol can shift the equilibrium towards the product side, but this may complicate purification. Optimizing the stoichiometry of the alcohol is therefore an important aspect of process development.

Spectroscopic and Structural Elucidation of Methyl 2,6 Dichloro 4 Trifluoromethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, would be essential to confirm the identity and purity of Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate. However, specific experimental NMR data for this compound is not available in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum for this compound would be expected to show two distinct signals. The first would be a singlet corresponding to the methyl (-OCH₃) protons. Its chemical shift would likely appear in the range of 3.8-4.0 ppm. The second signal would arise from the two equivalent aromatic protons on the benzene (B151609) ring. Due to the symmetrical substitution pattern (chlorine atoms at positions 2 and 6), these protons at positions 3 and 5 are chemically equivalent and would appear as a single signal, likely a singlet, in the aromatic region of the spectrum (approximately 7.0-7.5 ppm).

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Signal | Chemical Shift (ppm) Range | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in a molecule. For this compound, one would anticipate signals for the methyl carbon, the carbonyl carbon, the carbon bearing the trifluoromethoxy group, the two carbons bearing the chlorine atoms, and the two carbons bonded to hydrogen. The trifluoromethoxy group's carbon would be identifiable by its coupling to the fluorine atoms (a quartet).

Table 2: Predicted ¹³C NMR Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) Range |

|---|---|

| -OCH₃ | 50 - 55 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-O | 150 - 160 |

| -C=O | 160 - 170 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Analysis

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to display a single sharp signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. This is because there are no adjacent protons or other fluorine atoms to cause splitting. The chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₅Cl₂F₃O₃), HRMS would provide an exact mass measurement, confirming its molecular formula. Analysis of the isotopic pattern would be particularly informative due to the presence of two chlorine atoms. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, likely showing losses of the methoxy (B1213986) group (-OCH₃), the carbonyl group (CO), and potentially the trifluoromethoxy group (-OCF₃). However, specific experimental HRMS data for this compound has not been reported in the available literature.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would definitively confirm its atomic connectivity and reveal the conformation of the ester and trifluoromethoxy groups relative to the benzene ring. Such a study would provide invaluable data on the molecule's packing in the crystal lattice. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands. Key expected vibrations would include a strong C=O stretching band for the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, C-Cl stretching bands, and strong bands corresponding to the C-F stretching of the trifluoromethoxy group (usually in the 1100-1300 cm⁻¹ region). While these predictions can be made, actual experimental IR and Raman spectra for this specific compound are not documented in the searched scientific sources.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-F (Trifluoromethoxy) | Stretch | 1100 - 1300 |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 |

Computational and Theoretical Chemistry Studies of Methyl 2,6 Dichloro 4 Trifluoromethoxy Benzoate

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would provide insights into its optimized geometry, bond lengths, bond angles, and electronic properties. nih.govresearchgate.net

The presence of two chlorine atoms in the ortho positions to the methyl ester group is expected to cause significant steric hindrance, forcing the ester group to be out of the plane of the benzene (B151609) ring. This is a common observation in ortho-substituted benzoic acid esters. nih.gov The trifluoromethoxy group at the para position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which would influence the electron distribution across the aromatic ring. beilstein-journals.org

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

| Dipole Moment | ~2.5 - 3.5 D |

| Total Energy | Compound-specific value |

| Mulliken Atomic Charges | C(carbonyl): positive, O(carbonyl): negative, Cl: negative, C-O(trifluoromethoxy): positive |

Note: The values in this table are hypothetical and based on trends observed in similar molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the oxygen atoms of the ester and trifluoromethoxy groups. The LUMO, conversely, would likely be centered on the aromatic ring and the carbonyl group of the methyl ester, which acts as an electron-accepting moiety. The strong electron-withdrawing nature of the chlorine and trifluoromethoxy substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted methyl benzoate (B1203000). A significant HOMO-LUMO energy gap would suggest high kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 5.5 to 6.5 |

Note: The values in this table are hypothetical and based on trends observed in similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would reveal the most stable three-dimensional arrangement of its atoms. Due to the steric clash between the ortho-chlorine atoms and the methyl ester group, rotation around the C(aryl)-C(ester) bond would be restricted. The most stable conformer would likely feature the ester group twisted out of the plane of the benzene ring.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this molecule in different environments, such as in a solvent or interacting with a biological target. MD simulations would likely show that the trifluoromethoxy group also exhibits restricted rotation. researchgate.net These simulations can help in understanding the flexibility of the molecule and its accessible conformations over time.

In Silico Modeling of Molecular Interactions and Structural Correlations

In silico modeling can predict how this compound might interact with other molecules, such as proteins or other small molecules. The presence of chlorine and trifluoromethoxy groups introduces potential for halogen bonding and other non-covalent interactions. nih.gov The oxygen atoms of the ester and trifluoromethoxy groups can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking and hydrophobic interactions.

Computational models can correlate these structural features with potential biological activity or material properties. For instance, the electrostatic potential map would likely show negative potential around the oxygen and chlorine atoms, indicating sites for electrophilic attack or interaction with positive centers.

Computational Exploration of Reaction Mechanisms

Computational chemistry can be employed to explore the potential reaction mechanisms involving this compound. For example, the hydrolysis of the ester group is a common reaction for benzoates. Theoretical calculations could elucidate the transition state structures and activation energies for both acid- and base-catalyzed hydrolysis.

Furthermore, the aromatic ring is deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. However, computational studies could predict the most likely sites for nucleophilic aromatic substitution, with the chlorine atoms being potential leaving groups. The trifluoromethoxy group is generally stable to many reaction conditions. beilstein-journals.org

Chemical Transformations and Derivative Synthesis from Methyl 2,6 Dichloro 4 Trifluoromethoxy Benzoate

Chemical Modifications of the Ester Moiety

The methyl ester group in Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols. However, the presence of two bulky chlorine atoms in the ortho positions significantly influences the reactivity of the ester, often requiring more forcing reaction conditions compared to unhindered benzoates.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 2,6-dichloro-4-(trifluoromethoxy)benzoic acid, is typically achieved through hydrolysis. Due to the steric hindrance around the carbonyl group, this transformation often necessitates the use of strong bases like sodium hydroxide or potassium hydroxide in a mixture of water and an organic co-solvent such as methanol (B129727) or ethanol, often at elevated temperatures to drive the reaction to completion. The sterically hindered nature of the ester may lead to a slower reaction rate compared to unhindered benzoates. nih.govrsc.orggoogle.com

Amidation: The direct conversion of this compound to amides can be challenging due to the aforementioned steric hindrance. Traditional methods involving the direct reaction with amines may require high temperatures and long reaction times. More efficient methods may involve the initial hydrolysis of the ester to the carboxylic acid, followed by activation with a coupling agent (e.g., thionyl chloride or a carbodiimide) and subsequent reaction with an amine. This two-step approach often provides better yields and a broader substrate scope.

Reduction: The ester moiety can be reduced to a primary alcohol, [2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective for the reduction of esters. orgoreview.comlibretexts.orgcommonorganicchemistry.com The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of methoxide and a second hydride addition to the intermediate aldehyde.

| Transformation | Product | Typical Reagents and Conditions | Notes |

|---|---|---|---|

| Hydrolysis | 2,6-dichloro-4-(trifluoromethoxy)benzoic acid | NaOH or KOH, H₂O/MeOH, reflux | Elevated temperatures are often required due to steric hindrance. |

| Amidation | N-substituted-2,6-dichloro-4-(trifluoromethoxy)benzamide | 1. Hydrolysis to the carboxylic acid. 2. SOCl₂ or EDC/HOBt, followed by R-NH₂ | Direct amidation can be sluggish; a two-step process is often preferred. |

| Reduction | [2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol | LiAlH₄, THF or Et₂O | Requires a strong reducing agent. |

Regioselective Functionalization of the Aromatic Ring System

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups (two chlorine atoms and a trifluoromethoxy group). This electronic nature, combined with the specific substitution pattern, dictates the regioselectivity of further functionalization reactions.

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgnih.govorganic-chemistry.orgbaranlab.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the ester group is a potential DMG. However, the presence of two ortho-chloro substituents blocks the positions typically activated by an ester DMG. Therefore, direct ortho-metalation adjacent to the ester group is not feasible. Alternative strategies would be required to achieve regioselective functionalization via metalation, potentially involving modification of the ester to a more effective DMG or exploring metalation at other positions on the ring if kinetically or thermodynamically favored.

Utility as a Key Synthetic Intermediate for Heterocyclic Compounds

The functional groups present in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The chloro and ester functionalities can be manipulated to introduce other groups that can then participate in cyclization reactions.

Applications in Copper-Catalyzed Click Chemistry

A significant application of derivatives of this compound lies in the realm of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govwikipedia.org While the benzoate (B1203000) itself is not directly used, it can be readily converted to the corresponding azide, (2-azido-1,3-dichloro-5-(trifluoromethoxy)benzene). This azide is a key building block for the synthesis of 1,2,3-triazoles. The reaction of this azide with terminal alkynes in the presence of a copper(I) catalyst proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This methodology provides a straightforward route to a diverse range of complex heterocyclic structures.

Implementation in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The two chlorine atoms on the aromatic ring of this compound serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions, it is possible to achieve either mono- or di-arylation. The reactivity of the two chlorine atoms might differ due to the electronic influence of the ester and trifluoromethoxy groups, potentially allowing for selective mono-functionalization. researchgate.netnih.govbohrium.comresearchgate.net

Sonogashira Coupling: Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties by reacting the aryl chloride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgchemrxiv.org This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. The regioselectivity of the coupling with the two different chlorine atoms would again be a key consideration.

| Reaction Type | Key Intermediate/Reactant | Product Type | Typical Catalysts |

|---|---|---|---|

| Copper-Catalyzed Click Chemistry | (2-azido-1,3-dichloro-5-(trifluoromethoxy)benzene) | 1,4-disubstituted 1,2,3-triazoles | Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) |

| Suzuki-Miyaura Coupling | This compound | Mono- or di-arylated benzoates | Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a base |

| Sonogashira Coupling | This compound | Mono- or di-alkynylated benzoates | Palladium catalyst (e.g., Pd(PPh₃)₄) and a Copper(I) co-catalyst (e.g., CuI) with a base |

Synthesis and Investigation of Analogues with Varied Halogenation and Fluorination Patterns

The synthesis and study of analogues of this compound with different halogenation and fluorination patterns are of interest for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

The synthesis of such analogues can be approached in several ways. One method involves starting from different commercially available halogenated and fluorinated benzoic acids and performing esterification and other functional group interconversions. For example, starting from 2,6-difluoro-4-(trifluoromethoxy)benzoic acid would lead to the corresponding difluoro analogue. chemspider.com Another approach involves the selective introduction or replacement of halogen atoms on the aromatic ring of a precursor molecule. For instance, selective fluorination or chlorination of a suitably substituted benzoic acid derivative could provide access to a range of analogues. researchgate.netarkat-usa.orgresearchgate.net

Analytical Methodologies for the Detection and Quantification of Methyl 2,6 Dichloro 4 Trifluoromethoxy Benzoate in Research Matrices

Chromatographic Separation Techniques Coupled with Advanced Detection (HPLC-MS, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS), are powerful tools for the separation, identification, and quantification of halogenated organic compounds like Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For compounds structurally similar to this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Mass spectrometry provides high selectivity and sensitivity, allowing for the confirmation of the analyte's identity through its mass-to-charge ratio (m/z) and fragmentation patterns. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds, often operated in negative ion mode for acidic compounds or in positive ion mode after protonation.

Table 1: Illustrative HPLC-MS Parameters for Analysis of Halogenated Benzoate (B1203000) Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive/Negative Ion Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a methyl ester, it is expected to have sufficient volatility for GC analysis. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Coupling GC with MS allows for the generation of a mass spectrum for each separated component, which serves as a chemical fingerprint, enabling definitive identification. Electron ionization (EI) is a common ionization method in GC-MS, which produces characteristic fragmentation patterns that are valuable for structural elucidation. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte.

Table 2: Representative GC-MS Parameters for Analysis of Chlorinated and Fluorinated Aromatic Esters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar or medium-polarity stationary phase |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

Spectrophotometric and Other Optical Detection Methods

While chromatographic methods coupled with mass spectrometry offer high specificity, spectrophotometric methods can be employed for quantification, particularly in simpler matrices or for screening purposes.

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Aromatic compounds, such as this compound, typically exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum due to their conjugated π-electron systems. By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using the Beer-Lambert law. However, this method may lack specificity if other compounds in the sample absorb at the same wavelength.

Fluorescence spectroscopy is another optical method that can offer higher sensitivity and selectivity than UV-Vis spectrophotometry for fluorescent compounds. The applicability of this method would depend on whether this compound exhibits native fluorescence or can be derivatized with a fluorescent tag.

Development of Efficient Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow to remove interfering components from the matrix, concentrate the analyte, and make it compatible with the analytical instrument. The choice of extraction technique depends on the nature of the research matrix (e.g., soil, water, biological fluids).

Liquid-Liquid Extraction (LLE):

LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For extracting this compound from aqueous samples, an organic solvent in which the analyte is highly soluble, such as ethyl acetate (B1210297) or dichloromethane (B109758), would be used. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique than LLE. It involves passing a liquid sample through a solid sorbent material that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For a compound like this compound, a reversed-phase sorbent (e.g., C18) could be effective for extraction from aqueous matrices. Normal-phase or ion-exchange sorbents might be applicable for extraction from non-aqueous organic solvents.

Table 3: General Solid-Phase Extraction Protocol for Halogenated Aromatic Compounds from Aqueous Samples

| Step | Procedure |

|---|---|

| Conditioning | The sorbent is conditioned with a solvent like methanol (B129727), followed by water or a buffer to match the sample's pH. |

| Loading | The sample is passed through the sorbent, and the analyte is retained. |

| Washing | The sorbent is washed with a weak solvent to remove interfering substances. |

| Elution | The analyte is eluted from the sorbent with a small volume of a strong organic solvent (e.g., acetonitrile, methanol). |

The development of a robust analytical methodology for this compound requires careful selection and optimization of the separation technique, detection method, and sample preparation strategy to achieve the desired sensitivity, selectivity, and accuracy.

Future Research Directions and Unexplored Avenues

Innovation in Green Synthetic Methodologies

The synthesis of sterically hindered esters such as Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate often requires harsh conditions that are misaligned with the principles of green chemistry. Future research could focus on developing more sustainable and efficient synthetic protocols.

Traditional esterification methods, like the Fischer-Speier esterification, may prove inefficient for the corresponding 2,6-dichloro-4-(trifluoromethoxy)benzoic acid due to the significant steric hindrance posed by the two ortho-chlorine substituents, which impedes access to the carboxylic acid carbonyl. nih.govsemanticscholar.org Consequently, exploring alternative, greener methodologies is a critical research direction.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. cem.comacademie-sciences.froatext.comijsdr.org Future studies could investigate the direct esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid with methanol (B129727) under microwave irradiation. This approach could potentially overcome the steric barrier through rapid and efficient heating, reducing reaction times from hours to minutes and eliminating the need for bulk, high-boiling point solvents. academie-sciences.fr

Catalyst Development: The development of novel catalysts is another key area. While strong mineral acids are traditionally used, they generate significant waste. Research into solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), could offer a recyclable and more environmentally benign alternative. nih.gov The application of such catalysts in a continuous flow system could further enhance efficiency and scalability.

Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions, where the reactants are adsorbed onto a solid support or heated neat, represents a significant step towards greener synthesis. cem.comacademie-sciences.fr Additionally, the use of greener solvents, such as ionic liquids or deep eutectic solvents, could provide effective reaction media while reducing the environmental impact associated with volatile organic compounds (VOCs). researchgate.net

Table 1: Potential Green Synthetic Approaches for this compound

| Methodology | Potential Catalyst/Conditions | Green Chemistry Rationale |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Solvent-free or minimal high-boiling solvent | Reduced reaction time, energy efficiency, potential for higher yields, and avoidance of bulk solvents. cem.comacademie-sciences.froatext.com |

| Solid Acid Catalysis | Dowex H+, Amberlyst 15 | Catalyst recyclability, reduced corrosive waste, and potential for use in flow chemistry systems. nih.gov |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium (B1175870) salts under solvent-free conditions | Avoidance of organic solvents, mild reaction conditions, and high efficiency for alkylations. academie-sciences.fr |

| Alternative Solvents | Ionic Liquids, Deep Eutectic Solvents (DES) | Low volatility, potential for recyclability, and unique solvation properties that may enhance reactivity. researchgate.net |

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound is essential for confirming its structure and purity. While standard spectroscopic techniques are applicable, advanced methods could provide deeper insights into its unique structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl ester protons and a singlet for the two equivalent aromatic protons.

¹³C NMR: The carbon spectrum will be more complex, and future work should focus on the unambiguous assignment of all carbon signals, including the quaternary carbons, aided by techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

¹⁹F NMR: The fluorine NMR will show a singlet for the -OCF₃ group, providing a clean diagnostic signal for this moiety.

Through-Space Coupling: A particularly interesting avenue for investigation is the potential for through-space J-coupling between the fluorine atoms of the trifluoromethoxy group and the chlorine atoms or the aromatic protons. Such couplings, which occur when nuclei are close in space despite being separated by many bonds, can provide valuable conformational information. nih.govrsc.orgresearchgate.net Advanced 2D NMR experiments could be employed to detect these weak, long-range correlations.

Mass Spectrometry (MS): Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry will be crucial for determining the molecular weight and fragmentation patterns. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. libretexts.orgyoutube.com Future research could focus on high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Detailed fragmentation studies, potentially using tandem mass spectrometry (MS/MS), could elucidate how the molecule breaks apart, providing insights into the relative strengths of its chemical bonds. The fragmentation pattern is likely to involve the loss of the methoxy (B1213986) group (·OCH₃), the entire ester group (·COOCH₃), and potentially rearrangements involving the trifluoromethoxy group. fluorine1.ru

Expansion of the Chemical Space through Derivative Chemistry

This compound is a versatile platform for the synthesis of new, highly functionalized molecules. The presence of three distinct functional handles—the methyl ester and the two chlorine atoms—allows for a wide range of subsequent chemical modifications.

Reactions at the Ester Group: The methyl ester is susceptible to standard transformations. However, the steric hindrance from the ortho-chlorines may slow these reactions.

Hydrolysis: Saponification to the corresponding carboxylic acid can be achieved, though potentially requiring more forcing conditions (e.g., high temperature, non-aqueous basic conditions) than for unhindered esters. rsc.orgarkat-usa.orgresearchgate.net This carboxylic acid derivative would be a key intermediate for further derivatization.

Amidation: Direct aminolysis of the ester, perhaps under microwave conditions, could yield a variety of amides. researchgate.net Alternatively, conversion of the carboxylic acid to an acid chloride followed by reaction with an amine would be a robust method to access amide derivatives.

Reactions at the Chlorine Atoms: The two chlorine atoms are potential sites for nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ester and trifluoromethoxy groups. wikipedia.orgpressbooks.pubmasterorganicchemistry.com However, the ortho-relationship of the chlorines to the ester group is less activating than a para- or ortho-nitro group. Research could explore reactions with various nucleophiles (e.g., alkoxides, amines, thiols) to displace one or both chlorine atoms. Selective mono-substitution could be a significant challenge and a key research goal. researchgate.netrsc.org

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) are powerful tools for C-C bond formation. nih.govrsc.orgbeilstein-journals.orgorganic-chemistry.orgyoutube.com Future work should investigate the reactivity of the C-Cl bonds in this compound in these reactions. The steric hindrance and electronic nature of the substrate will likely necessitate the use of specialized phosphine (B1218219) ligands and optimized reaction conditions to achieve high yields. Successful coupling would open pathways to a vast array of novel biaryl and aryl-alkyne structures.

Table 2: Potential Derivatization Reactions and Resulting Compound Classes

| Reaction Site | Reaction Type | Potential Reagents | Resulting Compound Class |

|---|---|---|---|

| Methyl Ester | Hydrolysis/Saponification | NaOH or KOH, H₂O/heat | Carboxylic Acids rsc.org |

| Methyl Ester | Amidation | Amines (R-NH₂), heat/microwave | Amides researchgate.net |

| Aromatic Chlorine | Nucleophilic Aromatic Substitution (SₙAr) | NaOR, HNR₂, NaSR | Aromatic Ethers, Amines, Thioethers wikipedia.orgpressbooks.pub |

| Aromatic Chlorine | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | Biaryls nih.govorganic-chemistry.org |

| Aromatic Chlorine | Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst, base | Aryl-Alkynes nih.govbeilstein-journals.org |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the interplay of steric and electronic factors that govern the properties and reactivity of this compound.

Structural and Electronic Properties: Future theoretical studies should begin with the optimization of the molecule's geometry to predict bond lengths, bond angles, and torsional angles. A key point of interest would be the orientation of the ester and trifluoromethoxy groups relative to the benzene (B151609) ring and how this is influenced by the bulky ortho-chlorine atoms. Calculation of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, providing a visual guide to its reactivity towards electrophiles and nucleophiles. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would yield insights into its electronic excitation properties and kinetic stability. nih.govacs.orgsemanticscholar.orgchemrxiv.org

Reactivity Prediction: DFT can be used to model the reaction pathways for the derivatization reactions discussed previously.

SₙAr Reactivity: By calculating the energies of the Meisenheimer complex intermediates formed upon nucleophilic attack at the chlorinated carbons, researchers can predict the activation barriers and regioselectivity of SₙAr reactions. acs.org

Electrophilic Aromatic Substitution (EAS): While the ring is generally electron-deficient, theoretical calculations could predict the most likely site for any potential electrophilic attack by modeling the stability of the corresponding sigma-complex (arenium ion) intermediates. acs.orgnih.gov This would clarify the directing effects of the complex substituent array.

Spectroscopic Prediction: Computational methods can also be used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR, Raman), which would be invaluable in corroborating experimental data from advanced spectroscopic characterization. acs.org

Q & A

Q. Table 1: Synthetic Routes and Yields

| Precursor | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid Chloride (SOCl₂) | Methanol, RT, 12h | 78–85 | |

| Direct Esterification | H₂SO₄, MeOH, reflux, 24h | 65–72 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 307.96 (C₉H₅Cl₂F₃O₃⁺) confirms molecular weight.

- X-ray Diffraction : Resolves crystal packing and confirms steric effects of substituents (e.g., dihedral angles between aromatic rings) .

Advanced: How do the electronic effects of the trifluoromethoxy group impact the compound's reactivity in nucleophilic substitutions?

Methodological Answer :

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which:

- Deactivates the Aromatic Ring : Reduces electrophilic substitution reactivity at the para position.

- Enhances Stability : Stabilizes intermediates in SNAr (nucleophilic aromatic substitution) reactions, favoring meta/para-directing pathways.

- Comparative Analysis : Replacing -OCF₃ with -CF₃ (as in 2,6-dichloro-4-(trifluoromethyl)benzoate) increases electron-withdrawing effects but reduces steric bulk, altering reaction kinetics .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Hammett σₚ Value | Reaction Rate (k, relative) |

|---|---|---|

| -OCF₃ | +0.52 | 1.0 (reference) |

| -CF₃ | +0.61 | 1.3 |

| -Cl | +0.23 | 0.7 |

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

Discrepancies often arise from:

- Purity : HPLC or GC-MS validation (≥98% purity) ensures reproducible bioassays.

- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤1%) and biological models (e.g., cell line selection).

- Structural Analogues : Compare with 2,6-dichloro-4-(trifluoromethoxy)aniline (lacking ester group) to isolate the role of the methyl ester in activity .

Case Study : In antifungal assays, the ester derivative showed 3x higher activity than the aniline analogue, suggesting ester hydrolysis in vivo enhances bioavailability .

Advanced: How does the crystal structure inform intermolecular interactions and stability?

Methodological Answer :

X-ray crystallography reveals:

- Hydrogen Bonding : Between ester carbonyl oxygen and adjacent aromatic protons (C=O···H-C, 2.5–3.0 Å).

- π-Stacking : Parallel-displaced stacking of aromatic rings (3.4–3.8 Å spacing) enhances thermal stability.

- Packing Efficiency : Steric bulk from -Cl and -OCF₃ groups reduces crystal density, increasing solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.